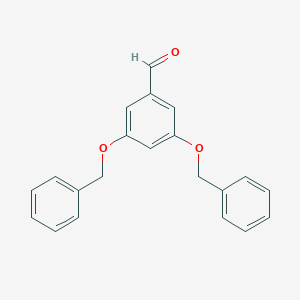![molecular formula C63H110O15 B085948 Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] CAS No. 106-80-9](/img/structure/B85948.png)
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate], also known as PTAAO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a tri-functional epoxy compound that contains three oxirane rings, making it highly reactive and versatile. In
Wirkmechanismus
The mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is not fully understood, but it is believed to involve the reaction of its oxirane rings with various functional groups present in the target molecules. This reaction can result in the formation of covalent bonds, which can lead to the cross-linking of polymers or the modification of surfaces.
Biochemische Und Physiologische Effekte
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and biocompatible, which makes it a promising candidate for various biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in lab experiments is its high reactivity and versatility. It can be used to cross-link various polymers and modify different surfaces, which makes it a useful tool for various research applications. However, one of the limitations of using Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate]. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] in biomedical research, such as drug delivery, tissue engineering, and wound healing. Additionally, the mechanism of action of Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] needs to be further elucidated to fully understand its potential applications in scientific research.
Synthesemethoden
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The first step involves the reaction of glycidol with octanoic acid to form the intermediate product, octyl glycidyl ether. This intermediate is then reacted with acetic anhydride to form the acetylated product, 3-(2-acetoxyoctyl)oxirane-2-octanoate. The final step involves the reaction of this product with propane-1,2,3-triol in the presence of a base catalyst to form Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate].
Wissenschaftliche Forschungsanwendungen
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has been extensively studied for its potential applications in scientific research. It has been used as a cross-linking agent for the preparation of hydrogels, which can be used for drug delivery, tissue engineering, and wound healing. Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] has also been used as a surface modifier for the preparation of polymer nanocomposites, which can be used for various applications such as sensors, membranes, and coatings.
Eigenschaften
CAS-Nummer |
106-80-9 |
|---|---|
Produktname |
Propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Molekularformel |
C63H110O15 |
Molekulargewicht |
1107.5 g/mol |
IUPAC-Name |
2,3-bis[8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoyloxy]propyl 8-[3-(2-acetyloxyoctyl)oxiran-2-yl]octanoate |
InChI |
InChI=1S/C63H110O15/c1-7-10-13-25-34-51(72-48(4)64)43-58-55(76-58)37-28-19-16-22-31-40-61(67)70-46-54(75-63(69)42-33-24-18-21-30-39-57-60(78-57)45-53(74-50(6)66)36-27-15-12-9-3)47-71-62(68)41-32-23-17-20-29-38-56-59(77-56)44-52(73-49(5)65)35-26-14-11-8-2/h51-60H,7-47H2,1-6H3 |
InChI-Schlüssel |
DGIWOGQHXKIJCM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CCCCCCC(CC1C(O1)CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC2C(O2)CC(CCCCCC)OC(=O)C)OC(=O)CCCCCCCC3C(O3)CC(CCCCCC)OC(=O)C)OC(=O)C |
Andere CAS-Nummern |
106-80-9 |
Synonyme |
propane-1,2,3-triyl tris[3-(2-acetoxyoctyl)oxiran-2-octanoate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



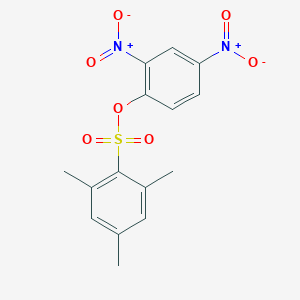
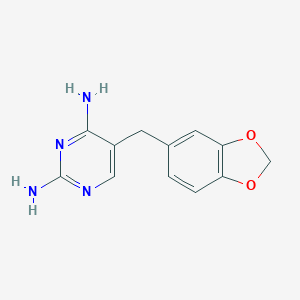
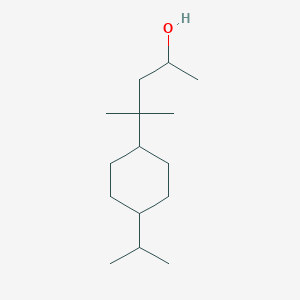

![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
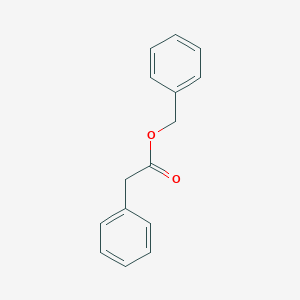
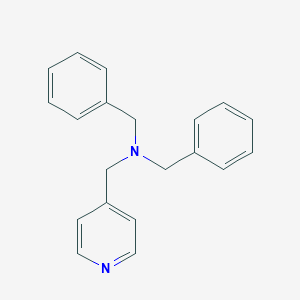
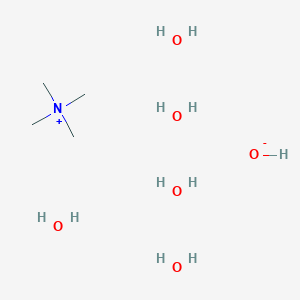
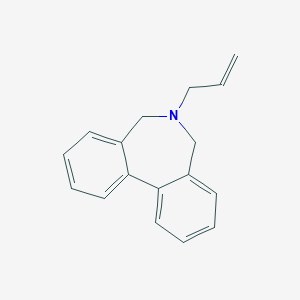
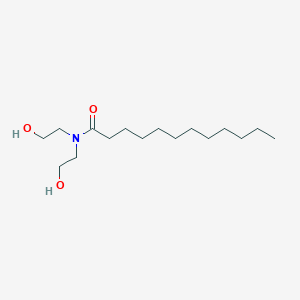
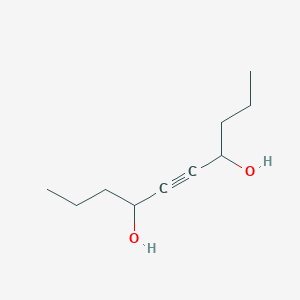
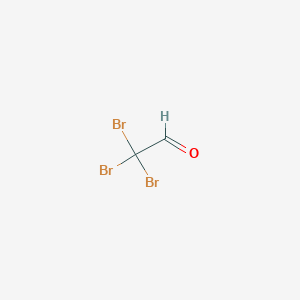
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
